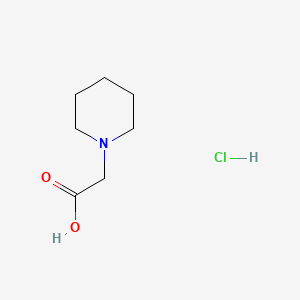

2-(Piperidin-1-yl)acetic acid hydrochloride

Description

Systematic Nomenclature and Molecular Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, providing precise identification through multiple naming conventions and molecular descriptors. According to PubChem chemical database records, the compound bears the official International Union of Pure and Applied Chemistry name "2-piperidin-1-ylacetic acid;hydrochloride," which clearly delineates the structural components and salt formation. Alternative systematic names include "1-Piperidineacetic acid, hydrochloride" and "Piperidin-1-yl-acetic acid hydrochloride," all of which describe the same molecular entity through different nomenclature approaches.

The molecular formula C₇H₁₄ClNO₂ reflects the elemental composition, incorporating seven carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This formula corresponds to a molecular weight of 179.64 grams per mole, as confirmed by multiple chemical databases. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as "O=C(O)CN1CCCCC1.[H]Cl," which provides a linear description of the molecular connectivity.

The International Chemical Identifier system provides additional molecular identification through the InChI string "InChI=1S/C7H13NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H" and the corresponding InChI Key "WKVJGLBBPPFCGD-UHFFFAOYSA-N". These standardized identifiers ensure unambiguous chemical communication across different databases and research platforms, facilitating accurate literature searches and chemical inventory management.

Historical Context of Piperidine-Based Acetic Acid Derivatives

The historical development of piperidine-based acetic acid derivatives traces its origins to the foundational discoveries of piperidine itself in the mid-nineteenth century. Piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who gave the compound its name. Both researchers obtained piperidine through the treatment of piperine, the active compound in black pepper, with nitric acid, establishing the initial connection between natural product chemistry and synthetic piperidine derivatives.

The industrial production methods for piperidine evolved significantly from these early isolation procedures to modern catalytic hydrogenation processes. Contemporary industrial synthesis involves the hydrogenation of pyridine using molybdenum disulfide catalysts, following the reaction pathway: C₅H₅N + 3 H₂ → C₅H₁₀NH. This synthetic approach enabled large-scale production of piperidine, which subsequently facilitated the development of numerous piperidine-based derivatives, including acetic acid derivatives like this compound.

The synthetic development of piperidine acetic acid derivatives has been documented through various research initiatives focusing on coordination chemistry applications. A notable study from 1973 investigated the preparation and characterization of palladium and platinum chelates of three cyclic tertiary amino acids, including 1-piperidineacetic acid. This research involved the synthesis of the ligand through the reaction of piperidine with sodium chloroacetate, followed by saponification and conversion to the hydrochloride salt. The successful preparation of these coordination compounds demonstrated the versatility of piperidine-based acetic acid derivatives in forming stable metal complexes.

Recent synthetic methodologies for 2-(piperidin-1-yl)acetic acid derivatives have incorporated modern coupling reactions and solid-phase synthesis techniques. Research has documented the synthesis of ethyl 2-(piperidin-1-yl)acetate followed by hydrolysis with hydrochloric acid to yield the desired acid product with 95% yield. This approach represents a significant improvement over earlier synthetic routes, providing higher yields and more convenient reaction conditions for both laboratory and potential industrial applications.

The evolution of piperidine chemistry has also been influenced by natural product research, particularly investigations into alkaloid biosynthesis pathways. Studies on the biosynthesis of lycopodine have explored the role of 2-piperidineacetic acid as a potential precursor, leading to the development of radiolabeled synthetic routes for biological studies. These investigations involved the synthesis of carbon-14 labeled 2-piperidineacetic acid starting from 2-picolylchloride, demonstrating the continued importance of these compounds in biochemical research applications.

The pharmaceutical relevance of piperidine-based acetic acid derivatives has been established through their incorporation into various medicinal chemistry programs. Patent literature documents the use of piperidine derivatives in the development of antiallergic and antipruritic compounds, highlighting the therapeutic potential of this structural class. Additionally, recent research has explored 2-piperidin-1-yl-acetamide compounds as tankyrase inhibitors, demonstrating the ongoing evolution of piperidine chemistry in contemporary drug discovery efforts.

Propriétés

IUPAC Name |

2-piperidin-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVJGLBBPPFCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186071 | |

| Record name | 1-Piperidineacetic acid, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3235-68-5 | |

| Record name | 1-Piperidineacetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3235-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidineacetic acid, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidineacetic acid, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials

The synthesis of 2-(Piperidin-1-yl)acetic acid hydrochloride typically begins with:

- Piperidine: A cyclic secondary amine.

- Chloroacetic acid or other acetic acid derivatives: Used for the introduction of the acetic acid moiety.

Reaction Pathways

Several synthetic pathways are employed to prepare this compound:

-

- Piperidine reacts with chloroacetic acid in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

- The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of chloroacetic acid.

- The product is subsequently treated with hydrochloric acid to form the hydrochloride salt.

-

- Piperidine reacts with ethyl chloroacetate to form an intermediate ester.

- Hydrolysis of the ester under acidic or basic conditions yields 2-(Piperidin-1-yl)acetic acid.

- Final conversion to the hydrochloride salt is achieved by treatment with HCl.

-

- Chloroacetamide can be used as a precursor.

- Piperidine reacts with chloroacetamide to form an amide intermediate, which is hydrolyzed to yield the target compound.

-

- Pyridine derivatives are hydrogenated to form piperidine, which then undergoes alkylation with acetic acid derivatives.

Reaction Conditions

Solvents

Common solvents used include:

- Water: For reactions involving strong bases.

- Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF): To enhance nucleophilicity and solubility.

Temperature

Reactions are typically carried out at moderate temperatures:

- Alkylation: Between 60–100°C.

- Hydrolysis: Around 80–120°C under reflux conditions.

Catalysts

No specific catalysts are required for simple alkylation; however, advanced routes may use:

- Phase transfer catalysts for enhanced reaction rates.

- Acid catalysts during ester hydrolysis.

Industrial Production

For large-scale production, optimized methods are used to ensure high yields and purity:

- Continuous flow reactors regulate temperature and pressure for consistent results.

- Automated systems monitor reactant concentrations and reaction progress via techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Yield Optimization

Strategies to maximize yield include:

- Using an excess of piperidine (e.g., 1.2–1.5 equivalents).

- Employing anhydrous conditions to prevent side reactions such as hydrolysis.

- Monitoring reaction progress through thin-layer chromatography (TLC) or HPLC.

Characterization and Purification

Analytical Techniques

To confirm the structure and purity of the compound:

- NMR Spectroscopy :

- $$ ^1H $$: Protons on the piperidine ring appear between δ 1.4–3.2 ppm.

- $$ ^13C $$: Signals for acetic acid and piperidine carbons are observed between δ 20–60 ppm.

- Mass Spectrometry (MS) : Detects molecular ion peaks corresponding to $$ C7H{14}ClNO_2 $$.

- X-ray Crystallography : Determines absolute configuration and purity.

Purification

The crude product is purified by recrystallization from ethanol-water mixtures or by washing with organic solvents like diethyl ether.

Data Table: Reaction Parameters

| Step | Reactants/Conditions | Outcome |

|---|---|---|

| Direct Alkylation | Piperidine + Chloroacetic Acid + NaOH | Formation of crude product |

| Ester Hydrolysis | Ethyl Chloroacetate + Piperidine | Intermediate ester → final product |

| Amidation & Hydrolysis | Chloroacetamide + Piperidine | Amide intermediate → final compound |

| Final Conversion | Treatment with HCl | Hydrochloride salt formation |

Analyse Des Réactions Chimiques

Types of Reactions

2-(Piperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The piperidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Condensation Reactions: It can form amides or esters through condensation with carboxylic acids or alcohols.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Condensation: Catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

Substitution: Alkylated or acylated derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Condensation: Amides or esters.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its structural properties allow it to interact effectively with biological targets.

Case Study: Analgesic Development

Research has demonstrated that derivatives of 2-(Piperidin-1-yl)acetic acid exhibit significant analgesic activity. For instance, a study published in Pharmaceuticals highlighted the efficacy of piperidine derivatives in pain management through the inhibition of soluble epoxide hydrolase (sEH), which plays a role in pain and inflammation regulation .

Neuroscience Research

In neuroscience, 2-(Piperidin-1-yl)acetic acid hydrochloride is utilized to explore neurotransmitter systems. It aids in understanding the mechanisms of action for drugs targeting the central nervous system.

Case Study: Neuroprotective Effects

A patent describes its use in neuroprotective therapies for conditions such as ischemic attacks and neurodegenerative diseases. The compound has shown potential in models of focal ischemia, demonstrating protective effects against cerebral damage .

Biochemical Assays

The compound is employed in biochemical assays to evaluate enzyme activity and receptor binding, providing insights into metabolic pathways and drug interactions.

Data Table: Enzyme Inhibition Studies

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Acetylcholinesterase | 0.5 | Inhibition leading to increased acetylcholine levels |

| Soluble Epoxide Hydrolase | 0.3 | Inhibition linked to anti-inflammatory effects |

Material Science

In material science, this compound is used in formulating polymers and coatings, enhancing properties such as adhesion and flexibility.

Application Example: Polymer Formulation

The compound has been incorporated into polymer matrices to improve mechanical properties and durability, making it valuable for industrial applications.

Analytical Chemistry

This compound serves as a standard in chromatographic techniques, aiding in the quantification of related compounds and ensuring accuracy in analytical results.

Case Study: Chromatographic Analysis

In analytical studies, this compound has been utilized to develop methods for quantifying pharmaceutical compounds in biological samples. Its stability under various conditions makes it an ideal standard for these applications .

Mécanisme D'action

The mechanism of action of 2-(Piperidin-1-yl)acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the piperidine ring, acetic acid backbone, or aromatic groups. These modifications influence physicochemical properties, reactivity, and biological activity.

Structural and Physicochemical Comparisons

Impact of Substituents on Properties

Hydroxyl Groups : The 4-hydroxypiperidine derivative exhibits higher polarity, improving aqueous solubility but possibly reducing membrane permeability .

Chlorinated Aromatic Rings : Chloro-substituted phenyl groups (e.g., 2- or 4-Cl) enhance halogen bonding interactions in enzyme inhibition. The 4-Cl isomer may show better steric compatibility in target binding compared to 2-Cl .

Acetylated Derivatives: Lower yields (e.g., 45% for 9a) suggest steric challenges during synthesis, whereas cyanophenyl derivatives (e.g., 9b) achieve higher yields (65%) due to favorable reaction kinetics .

Activité Biologique

2-(Piperidin-1-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. The presence of both piperidine and carboxylic acid functionalities suggests a diverse range of interactions with biological targets. This article explores the biological activity of this compound through various studies, including its antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 165.65 g/mol

The compound's piperidine ring contributes to its biological activity by facilitating interactions with various receptors and enzymes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria, showing promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | 0.50 mg/mL |

| Escherichia coli | 0.50 mg/mL | 1.00 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL | 1.50 mg/mL |

These results indicate that the compound has a strong inhibitory effect on bacterial growth, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in activated macrophages. Specifically, the compound reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, suggesting a mechanism for its anti-inflammatory effects.

Key Findings:

- Reduction of NO Production : Co-incubation with the compound resulted in a significant decrease in NO levels compared to controls.

- Cytotoxicity Assessment : The compound exhibited low cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for therapeutic use .

Cytotoxicity and Cancer Research

Cytotoxic studies have shown that this compound can induce apoptosis in cancer cell lines. In particular, it was tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).

Results Summary:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 20.05 | Induction of apoptosis via mitochondrial pathways |

| MCF-7 | 32.09 | Cell cycle arrest and apoptosis |

The data suggest that the compound may act as a potential anticancer agent by promoting cell death and inhibiting cell proliferation through specific molecular pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to piperidine derivatives:

- Pain Management : A study on piperidine derivatives indicated their efficacy in managing pain through inhibition of soluble epoxide hydrolase, which is involved in inflammatory pain pathways.

- Autoimmune Diseases : Other derivatives have been explored for their modulatory effects on immune responses, indicating a broader application for compounds like this compound in treating autoimmune conditions .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(Piperidin-1-yl)acetic acid hydrochloride to improve yield and purity?

- Methodological Approach :

- Reaction Conditions : Adjust molar ratios of piperidine and chloroacetic acid derivatives to minimize side reactions. Use polar aprotic solvents (e.g., DMF) under inert atmospheres to enhance nucleophilic substitution efficiency .

- Purification : Employ recrystallization in ethanol/water mixtures or silica gel chromatography to isolate the hydrochloride salt. Monitor purity via HPLC (>98% by area normalization) .

- Catalysts : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction rates in biphasic systems .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Risk Mitigation Strategies :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or aerosols .

- Spill Management : Neutralize spills with sand or vermiculite, collect in sealed containers, and dispose via licensed hazardous waste protocols .

- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention if irritation persists. For inhalation, move to fresh air and monitor for respiratory distress .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against certified standards. Validate with mass spectrometry (ESI-MS) for molecular ion confirmation .

- Structural Confirmation : Perform - and -NMR in DO or DMSO-d to identify piperidine ring protons (δ 1.4–3.0 ppm) and acetic acid carbonyl signals (δ 170–175 ppm) .

- Elemental Analysis : Verify chloride content via ion chromatography or argentometric titration to confirm stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

- Computational Strategy :

- Geometry Optimization : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model the protonated piperidine nitrogen and its interaction with electrophiles.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic sites on the piperidine ring. Compare activation energies for SN2 reactions with alkyl halides .

- Solvent Effects : Simulate reaction pathways in implicit solvent models (e.g., PCM for water) to assess solvent polarity impacts on transition states .

Q. What strategies resolve contradictions in solubility data across different experimental conditions?

- Data Reconciliation Methods :

- Controlled Studies : Systematically vary pH (1–10), temperature (4–40°C), and ionic strength to generate solubility curves. Use UV-Vis spectroscopy for quantification .

- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., pH > temperature) contributing to variability. Report uncertainty intervals from triplicate measurements .

- Cross-Validation : Compare results with alternative techniques (e.g., gravimetric analysis) to rule out method-specific artifacts .

Q. How does modifying the piperidine ring's substituents affect the compound's bioactivity or catalytic properties?

- Structure-Activity Relationship (SAR) Approach :

- Synthetic Modifications : Introduce alkyl (e.g., methyl) or aryl groups at the piperidine nitrogen. Assess steric/electronic effects via Hammett constants or molecular docking .

- Bioactivity Screening : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) or antimicrobial panels. Corrogate activity with logP and pKa values .

- Catalytic Applications : Evaluate modified derivatives as ligands in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). Monitor turnover frequencies and selectivity .

Q. What methods validate the stability of this compound under varying pH and temperature conditions?

- Stability Protocol :

- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (40°C, 72 hours) and analyze degradation products via LC-MS. Identify hydrolysis pathways (e.g., piperidine ring opening) .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Store samples at 25°C/60% RH for 6 months to assess shelf life .

Q. How can kinetic studies elucidate degradation pathways when this compound is exposed to oxidizers?

- Kinetic Experiment Design :

- Reaction Monitoring : Use stopped-flow UV-Vis spectroscopy to track real-time oxidation by HO or KMnO. Derive rate constants under pseudo-first-order conditions .

- Product Identification : Isolate intermediates via preparative TLC and characterize using high-resolution MS and -NMR. Propose mechanisms (e.g., N-oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.